Tabimorelin hemifumarate
Overview
Description
Tabimorelin hemifumarate, also known as NN-703, is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue . It mimics the effects of the endogenous peptide agonist ghrelin as a stimulator of growth hormone (GH) release .
Molecular Structure Analysis
Tabimorelin hemifumarate has a molecular weight of 586.72 and its formula is C 32 H 40 N 4 O 3 .½C 4 H 4 O 4 . The exact mass is 1,172.63 and the molecular weight is 1,173.470 .Physical And Chemical Properties Analysis
Tabimorelin hemifumarate is soluble to 10 mM in water with gentle warming and to 100 mM in DMSO . The storage recommendation is to desiccate at room temperature .Scientific Research Applications
Pharmacogenetic Testing : Tabimorelin hemifumarate is used in pharmacogenetic testing to identify genetically determined variations in response to coumarin anticoagulant drugs in humans and rats (O'Reilly, Pool, & Aggeler, 1968).
Immune-mediated Inflammatory Diseases : It is a novel biologic agent targeting B-cells, providing insights into the pathobiology of diseases like rheumatoid arthritis, psoriasis, and Crohn’s disease (Baker & Isaacs, 2017).
Antiepileptogenic Treatment : Tabimorelin hemifumarate shows potential as an antiepileptogenic treatment, with promising results in animal models for epilepsy (Kaminski, Rogawski, & Klitgaard, 2014).
Doping Control Marker : It can be used as a potential marker for doping control purposes, being a ghrelin mimetic (Lange et al., 2021).
Effects on Metabolism : Tabimorelin induces hyperphagia and adiposity in control rats but not in leptin-receptor mutated ZDF rats, indicating its role in metabolic regulation (Holm et al., 2004).
Pharmacokinetic Interaction Studies : Its administration leads to a significant increase in exposure of midazolam, a CYP3A4 substrate, showing its potential impact on drug metabolism (Zdravkovic et al., 2003).
Safety And Hazards
While specific safety and hazard information for Tabimorelin hemifumarate was not found, it’s generally recommended to ensure adequate ventilation when handling the compound. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended .
properties
IUPAC Name |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJPWXYLLPOPW-LWTUVRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H84N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tabimorelin hemifumarate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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